molecular formula C12H13N3O2 B1451909 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1155525-16-8

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1451909
CAS No.: 1155525-16-8
M. Wt: 231.25 g/mol
InChI Key: ZTEWIHXFQMCXSD-UHFFFAOYSA-N
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Description

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-12(17-15-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEWIHXFQMCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS Number: 1155525-16-8) is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound based on current literature, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure

The molecular formula of this compound is C12H13N3O2. Its structure features an oxadiazole ring attached to an aniline group, which is critical for its biological activity. The presence of the oxolan (tetrahydrofuran) ring may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .
    • A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties using MTT assays. Some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Properties :
    • The antimicrobial efficacy of oxadiazole derivatives has been documented against various pathogens. These compounds often act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
    • Specific studies have indicated that certain oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory and Analgesic Effects :
    • Oxadiazole compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases .
    • Analgesic activity has also been noted in some derivatives, making them candidates for pain management therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from readily available anilines and oxadiazole precursors. The following table summarizes key synthetic routes:

StepReagents/ConditionsProduct
1Aniline + Oxidizing AgentIntermediate Oxadiazole
2Tetrahydrofuran + CatalystThis compound

SAR Analysis :
The biological activity of oxadiazole derivatives is influenced by:

  • Substituents on the aromatic ring.
  • The nature of the oxadiazole substituent.

For instance, modifications to the oxolan group can enhance solubility and bioactivity while altering the electronic properties can affect binding affinity to biological targets.

Case Studies

A notable case study involved the evaluation of a series of 1,2,4-oxadiazole derivatives in vitro against human cancer cell lines. Compounds were assessed for their cytotoxicity using the MTT assay method:

Compound IDCell Line TestedIC50 (µM)Activity
7aMCF-712.5High
7bA54915.0Moderate
7cDU-14510.0High

These results indicate that structural modifications can significantly influence the anticancer potency of oxadiazole-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.